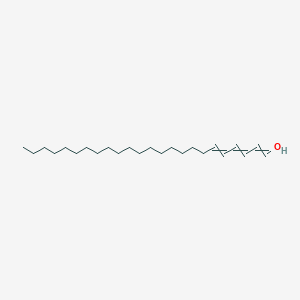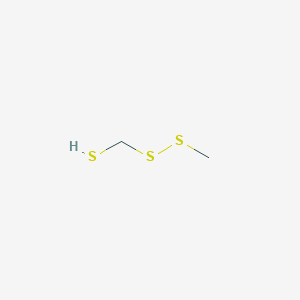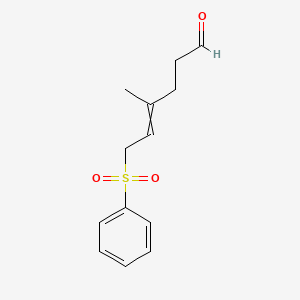![molecular formula C8H10O2 B14304051 2-{[(Prop-1-en-1-yl)oxy]methyl}furan CAS No. 113505-02-5](/img/structure/B14304051.png)
2-{[(Prop-1-en-1-yl)oxy]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Prop-1-en-1-yl)oxy]methyl}furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This particular compound features a furan ring substituted with a prop-1-en-1-yloxy group at the 2-position, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Prop-1-en-1-yl)oxy]methyl}furan can be achieved through several methods. One common approach involves the Williamson ether synthesis, where a furan derivative is reacted with a prop-1-en-1-yl halide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-{[(Prop-1-en-1-yl)oxy]methyl}furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding furan-2-carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-1-en-1-yloxy group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Furan-2-carboxylic acids.
Reduction: 2-{[(Propyl)oxy]methyl}furan.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-{[(Prop-1-en-1-yl)oxy]methyl}furan has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(Prop-1-en-1-yl)oxy]methyl}furan involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the prop-1-en-1-yloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Prop-2-en-1-yl)oxy]methyl}furan
- 2-{[(Prop-1-yn-1-yl)oxy]methyl}furan
- 2-{[(But-1-en-1-yl)oxy]methyl}furan
Uniqueness
2-{[(Prop-1-en-1-yl)oxy]methyl}furan is unique due to the presence of the prop-1-en-1-yloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
113505-02-5 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-(prop-1-enoxymethyl)furan |
InChI |
InChI=1S/C8H10O2/c1-2-5-9-7-8-4-3-6-10-8/h2-6H,7H2,1H3 |
InChI Key |
FCVYNSIBSQWWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


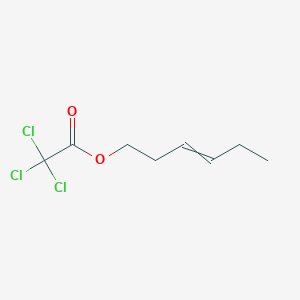
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
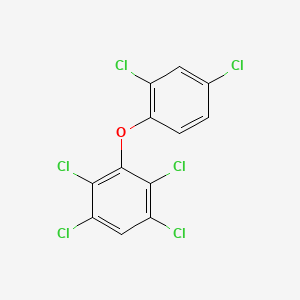
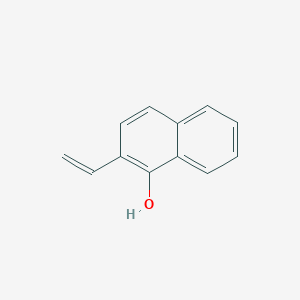

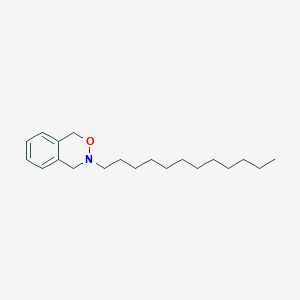
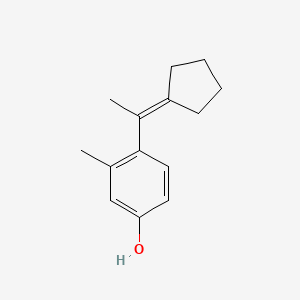
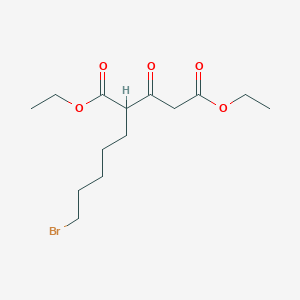
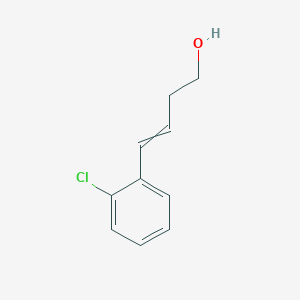
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
